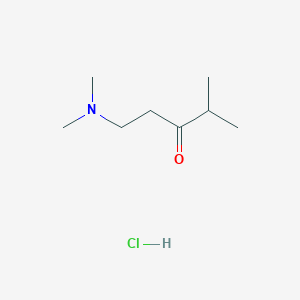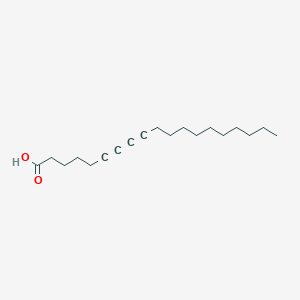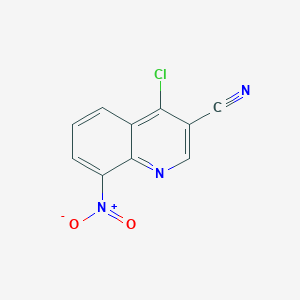
Silver nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver nitrite is an inorganic compound with the chemical formula AgNO₂. It appears as colorless to yellow crystals and is known for its limited solubility in water. This compound is primarily used in organic synthesis and various chemical reactions due to its unique properties.
Mechanism of Action
Target of Action
Silver nitrite, like other silver compounds, primarily targets bacterial cells . The free silver ions in this compound precipitate bacterial proteins by combining with chloride in tissue, forming silver chloride . This action is attributed to the precipitation of bacterial proteins by liberated silver ions .
Mode of Action
The mode of action of this compound involves the coagulation of cellular protein to form an eschar . This is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax . The silver ions or salts or colloidal silver preparations can inhibit the growth of both gram-positive and gram-negative bacteria .
Biochemical Pathways
It is known that silver nanoparticles can damage cell membranes due to their nano-size, generate reactive oxygen species (ros), and release ag ions . These actions can disrupt cellular signaling functions and lead to cell death .
Pharmacokinetics
For silver nitrate, another silver compound, it is known that because silver ions readily combine with protein, there is minimal gastrointestinal (gi) and cutaneous absorption of the preparations . The highest amounts of silver noted on autopsy have been in kidneys, and excretion in urine is minimal .
Result of Action
The result of this compound’s action is the death of bacterial cells. The coagulation of cellular protein forms an eschar, which is a dry, dark scab or falling away of dead skin, typically caused by a burn, infection, or other skin disease . This mode of action is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of chloride in the tissue can lead to the formation of silver chloride, which precipitates bacterial proteins . Additionally, the action of this compound can be influenced by the presence of other ions in the environment
Biochemical Analysis
Biochemical Properties
Silver nitrite plays a significant role in biochemical reactions. It has been used to separate mixtures of alkenes by selective absorption . The resulting adduct can be decomposed with ammonia to release the free alkene .
Cellular Effects
Silver nanoparticles, which can be synthesized from this compound, have shown remarkable antibacterial and antioxidant properties .
Molecular Mechanism
The molecular mechanism of this compound is largely based on its interaction with alkenes. Silver ions bind alkenes reversibly, and this compound has been used to separate mixtures of alkenes by selective absorption .
Temporal Effects in Laboratory Settings
Silver nitrate, a related compound, decomposes to give silver, oxygen gas, and nitrite .
Metabolic Pathways
Silver nanoparticles synthesized from this compound have shown potential in various nutraceutical and biomedical applications .
Transport and Distribution
Silver nanoparticles, which can be synthesized from this compound, have shown potential in various nutraceutical and biomedical applications .
Subcellular Localization
Silver nanoparticles, which can be synthesized from this compound, have shown potential in various nutraceutical and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver nitrite is typically synthesized through the reaction between silver nitrate and an alkali nitrite, such as sodium nitrite. The reaction can be represented as follows: [ \text{AgNO₃ (aq) + NaNO₂ (s) → NaNO₃ (aq) + AgNO₂ (precipitate)} ] In this reaction, this compound precipitates out of the solution due to its lower solubility compared to silver nitrate .
Industrial Production Methods: Industrial production of this compound follows a similar method, where a solution of silver nitrate is reacted with sodium nitrite. The precipitated this compound is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Silver nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver nitrate.
Reduction: It can be reduced to elemental silver.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form nitro compounds.
Common Reagents and Conditions:
Oxidation: Typically involves strong oxidizing agents.
Reduction: Often requires reducing agents such as hydrogen gas or hydrazine.
Substitution: Commonly involves alkyl halides and is conducted under mild conditions with the presence of a solvent like ethanol.
Major Products Formed:
Oxidation: Silver nitrate (AgNO₃)
Reduction: Elemental silver (Ag)
Substitution: Nitroalkanes and other nitro compounds.
Scientific Research Applications
Silver nitrite has several applications in scientific research:
Biology: Employed in certain biological assays and staining techniques.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of aniline compounds and as a general oxidizing agent.
Comparison with Similar Compounds
Silver nitrate (AgNO₃): A more soluble compound used extensively in photography, medicine, and as a precursor to other silver compounds.
Sodium nitrite (NaNO₂): A commonly used nitrite salt with applications in food preservation and as a reagent in organic synthesis.
Uniqueness of Silver Nitrite: this compound is unique due to its limited solubility in water, which makes it suitable for specific applications where controlled release of nitrite ions is required. Its ability to participate in nucleophilic substitution reactions also sets it apart from other silver compounds .
Properties
CAS No. |
7783-99-5 |
|---|---|
Molecular Formula |
AgHNO2 |
Molecular Weight |
154.882 g/mol |
IUPAC Name |
nitrous acid;silver |
InChI |
InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3) |
InChI Key |
RNJPRUUGAZPSQI-UHFFFAOYSA-N |
SMILES |
N(=O)[O-].[Ag+] |
Canonical SMILES |
N(=O)O.[Ag] |
Key on ui other cas no. |
7783-99-5 |
Pictograms |
Oxidizer; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxybenzo[d]thiazol-2-yl)urea](/img/structure/B1630263.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B1630265.png)

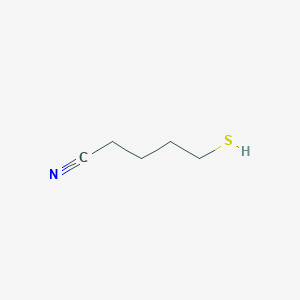
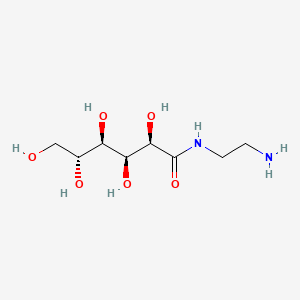
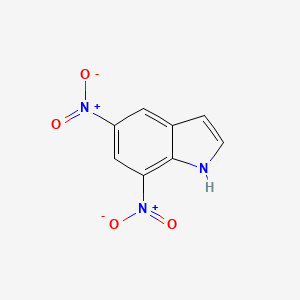
![6-Azaspiro[4.5]decan-9-one](/img/structure/B1630275.png)
![9-Chloro-1H-benzo[F]indole-2,3-dione](/img/structure/B1630279.png)

![5,14,23,32-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1630281.png)
